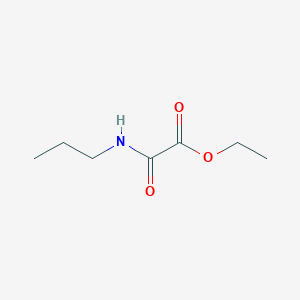

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester , also known by its IUPAC name β-Phenethyl acetate , is a chemical compound with the molecular formula C10H12O2 . It falls under the category of esters and exhibits a pleasant aromatic odor. The compound is commonly used in perfumery and flavoring due to its sweet and floral scent .

Synthesis Analysis

The synthesis of β-Phenethyl acetate involves the reaction between acetic acid and β-phenethyl alcohol (also known as phenethyl alcohol ). The esterification process occurs, resulting in the formation of the ethyl ester. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid .

Molecular Structure Analysis

The molecular structure of β-Phenethyl acetate consists of a phenethyl group (C6H5CH2CH2) attached to the carbonyl carbon of the acetic acid moiety (CH3C(=O)OCH2CH3). The ester linkage is responsible for its characteristic odor and flavor .

Chemical Reactions Analysis

- Aromatic Substitution : The phenethyl group can participate in electrophilic aromatic substitution reactions, leading to various derivatives .

Physical And Chemical Properties Analysis

Scientific Research Applications

Biotechnological Production and Application

Lactic Acid Derivatives : "Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester" shares a chemical lineage with lactic acid derivatives, highlighting its potential in the synthesis of biodegradable polymers and green chemistry applications. Lactic acid, being a pivotal hydroxycarboxylic acid produced by the fermentation of biomass, serves as a precursor for valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. These derivatives are produced through both chemical and biotechnological routes, offering a sustainable alternative to traditional chemical synthesis methods Chao Gao, Cuiqing Ma, P. Xu, 2011.

Industrial Applications and Process Intensification

Ethyl Acetate Production : Ethyl acetate, a close relative in terms of functional groups and industrial applications to "this compound," is extensively utilized as a solvent in paints, coatings, and consumer products. Various process intensification techniques, such as reactive distillation and microwave reactive distillation, have been studied to enhance the production rate, purity, and overall economic efficiency of ethyl acetate, underscoring the importance of optimizing industrial processes for ester production G. Patil, N. Gnanasundaram, 2020.

Environmental Impact and Biodegradation

Biodegradation of Gasoline Ether Oxygenates : The environmental fate and biodegradation of gasoline ether oxygenates, such as ethyl tert-butyl ether (ETBE), offer insights into the behavior of "this compound" in ecological systems. Microorganisms capable of degrading ETBE in soil and groundwater through aerobic processes have been identified, highlighting the potential for bioremediation strategies to mitigate the environmental impact of similar ester compounds S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020.

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-oxo-2-(propylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5-8-6(9)7(10)11-4-2/h3-5H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHKAKRNEJWVNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

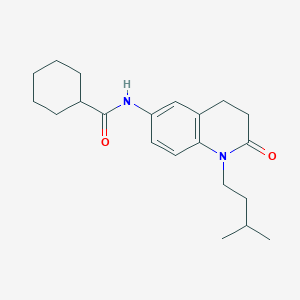

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2915023.png)

![Ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate](/img/structure/B2915024.png)

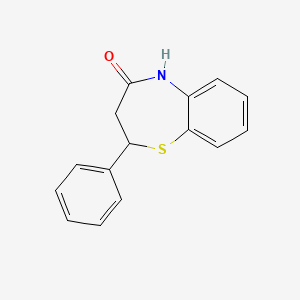

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2915026.png)

![2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid](/img/structure/B2915028.png)

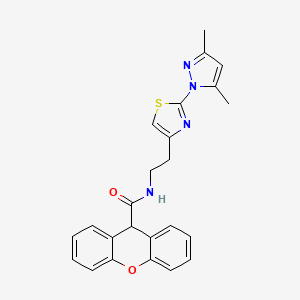

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2915030.png)

![2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone](/img/structure/B2915036.png)

![2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride](/img/structure/B2915040.png)

![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2915046.png)